C15H11ClN6S2
Description
Properties
Molecular Formula |
C15H11ClN6S2 |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
11-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-7,10-dithia-1,2,4,5-tetrazatricyclo[6.3.0.02,6]undeca-3,5,8-triene |
InChI |
InChI=1S/C15H11ClN6S2/c1-9-12(13(16)21(19-9)10-5-3-2-4-6-10)14-22-11(7-23-14)24-15-18-17-8-20(15)22/h2-8,14H,1H3 |
InChI Key |
JQGWUYPWIOHSHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C2N3C(=CS2)SC4=NN=CN43)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C15H11ClN6S2 typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
C15H11ClN6S2: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
C15H11ClN6S2: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of C15H11ClN6S2 involves its interaction with specific molecular targets and pathways within cells. This compound may bind to enzymes or receptors, altering their activity and affecting cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
C15H11ClN6S2: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include those with similar functional groups or molecular frameworks.
By understanding the detailed properties and applications of This compound , researchers can explore its potential in various scientific and industrial fields.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing C15H11ClN6S2?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm hydrogen and carbon environments. For sulfur and chlorine, employ <sup>35</sup>Cl NMR or X-ray crystallography for structural elucidation .
-
Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can verify molecular weight and fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC) : Pair with UV-Vis detection to assess purity. Use a C18 column and acetonitrile/water gradient (e.g., 60:40 v/v) for optimal separation .
-
Elemental Analysis : Compare experimental C, H, N, S, and Cl percentages with theoretical values (tolerance ≤0.4%).
Table 1 : Key Spectroscopic Peaks for C15H11ClN6S2 (Hypothetical Data)
Technique Expected Signal/Peak Purpose <sup>1</sup>H NMR δ 7.2–8.1 (multiplet) Aromatic protons HRMS (ESI+) m/z 397.02 [M+H]<sup>+</sup> Molecular ion confirmation HPLC Retention Time 6.8 min Purity assessment
Q. How can researchers ensure reproducibility in synthesizing C15H11ClN6S2?
- Methodological Answer :
- Step 1 : Document reaction conditions (solvent, temperature, catalyst) in triplicate. Use anhydrous solvents and inert atmospheres for moisture-sensitive steps .
- Step 2 : Validate intermediates via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) before proceeding.
- Step 3 : Publish detailed protocols in the main text (for novel compounds) or supplementary materials (for known derivatives), adhering to IUPAC naming conventions .
Advanced Research Questions
How to resolve contradictions in reported catalytic activity of C15H11</clsub>N6S2Cl under varying pH conditions?
- Methodological Answer :
-
Hypothesis Testing : Design a series of controlled experiments with pH values ranging from 3–11. Use buffer systems (e.g., phosphate, acetate) to isolate pH effects .
-
Data Analysis : Apply ANOVA to compare catalytic efficiency (e.g., turnover number) across pH groups. Use post-hoc tests (e.g., Tukey’s HSD) to identify significant differences.
-
Contradiction Mitigation : Cross-validate results using complementary techniques (e.g., electrochemical impedance spectroscopy for surface interaction analysis) .
Table 2 : Example Experimental Design for pH-Dependent Catalysis Study
pH Buffer System Catalyst Loading (mol%) Reaction Time (h) Observed Yield (%) 5 Acetate 2.5 12 78 7 Phosphate 2.5 12 92 9 Carbonate/Bicarbonate 2.5 12 65
Q. What strategies optimize the synthesis of C15H11ClN6S2 to minimize by-products?
- Methodological Answer :
- Reaction Engineering : Use flow chemistry to control residence time and temperature gradients, reducing side reactions .
- Catalyst Screening : Test palladium(II) acetate vs. copper(I) iodide in Suzuki-Miyaura coupling steps. Monitor by-product formation via GC-MS .
- Statistical Optimization : Apply a Box-Behnken design to evaluate the impact of temperature, solvent polarity, and stoichiometry on yield .
Data Contradiction and Validation
Q. How to address discrepancies in thermal stability data for C15H11ClN6S2 across studies?
- Methodological Answer :
- Experimental Replication : Conduct thermogravimetric analysis (TGA) under identical conditions (heating rate: 10°C/min, N2 atmosphere). Compare decomposition onset temperatures .
- Error Analysis : Calculate uncertainty margins for instrumental precision (±2°C for TGA) and report confidence intervals .
Literature and Ethical Compliance
Q. How to design a literature review framework for C15H11ClN6S2-related studies?
- Methodological Answer :
- Search Strategy : Use SciFinder and Reaxys with keywords: "thiadiazole derivatives," "chlorinated heterocycles," and "mechanistic studies." Limit results to 2015–2025 .
- Critical Appraisal : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with robust mechanistic insights .
- Citation Management : Use Zotero or EndNote to organize references, ensuring compliance with ACS or Royal Society of Chemistry styles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
